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Compound of Interest

Compound Name:
3'-Trifluoromethylbiphenyl-4-

carbaldehyde

Cat. No.: B011735 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3'-
Trifluoromethylbiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of the known physicochemical

properties of 3'-trifluoromethylbiphenyl-4-carbaldehyde, tailored for researchers, scientists,

and professionals in drug development. The document details key physical and chemical data,

outlines general experimental protocols for its synthesis and characterization, and includes a

workflow visualization to support laboratory processes.

Physicochemical Data Summary
3'-Trifluoromethylbiphenyl-4-carbaldehyde is a fluorinated organic compound recognized for

its utility as a building block in the synthesis of more complex molecules, particularly in the

pharmaceutical and materials science sectors. The trifluoromethyl group significantly influences

the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable

moiety in drug design.

The following table summarizes the key physicochemical properties of 3'-
trifluoromethylbiphenyl-4-carbaldehyde.
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Property Value Reference

IUPAC Name

4-[3-

(Trifluoromethyl)phenyl]benzal

dehyde

[1]

Synonyms

3'-(Trifluoromethyl)[1,1'-

biphenyl]-4-carbaldehyde, 4-

[3-

(Trifluoromethyl)phenyl]benzal

dehyde

[1]

CAS Number 100036-64-4 [1][2][3]

Molecular Formula C₁₄H₉F₃O [1][3]

Molecular Weight 250.22 g/mol [1][3]

Appearance Solid

Melting Point
Not explicitly available in

search results.

Boiling Point
Not explicitly available in

search results.

Solubility
Not explicitly available in

search results.

Storage Temperature
Room Temperature; 2-8°C,

under nitrogen
[2]

pKa
Not explicitly available in

search results.

LogP (Computed) 4.18 [4]

Topological Polar Surface Area

(TPSA)
17.07 Å² [4]

Rotatable Bond Count 2 [4]

Experimental Protocols
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While specific experimental protocols for 3'-trifluoromethylbiphenyl-4-carbaldehyde were

not detailed in the provided search results, this section outlines generalized methodologies for

its synthesis and characterization based on standard organic chemistry practices for analogous

compounds.

General Synthesis Protocol via Suzuki Coupling
A common and effective method for synthesizing biphenyl compounds is the Suzuki-Miyaura

cross-coupling reaction.

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen),

add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate

(2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g.,

toluene, dioxane, or DMF) and an aqueous solution.

Reaction Execution: Heat the mixture with stirring. Reaction temperature and time will vary

depending on the specific substrates and catalyst used, but a typical range is 80-110°C for

4-24 hours.

Monitoring: Monitor the reaction progress using techniques like Thin-Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water

and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield the pure 3'-trifluoromethylbiphenyl-4-
carbaldehyde.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for structural elucidation.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

Data Acquisition: Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g.,

300 or 400 MHz).[6]

Data Analysis:

¹H NMR: Expect aromatic proton signals in the range of δ 7.0-8.5 ppm. The aldehyde

proton should appear as a singlet further downfield, typically around δ 9.8-10.1 ppm.

¹³C NMR: Aromatic carbons will resonate between δ 120-150 ppm. The aldehyde carbonyl

carbon will be significantly downfield (δ ~190 ppm), and the CF₃ carbon will appear as a

quartet due to C-F coupling.

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, with its chemical shift relative to

an external standard like CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid), as a KBr

pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Look for characteristic absorption bands:

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands typically appear around 2820 cm⁻¹ and 2720

cm⁻¹.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1350

cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

Sample Introduction: Introduce the sample into the mass spectrometer, often via GC (for GC-

MS) or direct infusion after dissolving in a suitable solvent.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Analysis:

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular

weight (250.22).

Analyze the fragmentation pattern to confirm the structure. Common fragments may result

from the loss of -CHO, -CF₃, or cleavage of the biphenyl bond.

Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of

3'-trifluoromethylbiphenyl-4-carbaldehyde.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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